tert-Butyl (tert-butoxycarbonyl)homoserinate
CAS No.:
Cat. No.: VC17952462
Molecular Formula: C13H25NO5
Molecular Weight: 275.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H25NO5 |
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Molecular Weight | 275.34 g/mol |
IUPAC Name | tert-butyl 4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Standard InChI | InChI=1S/C13H25NO5/c1-12(2,3)18-10(16)9(7-8-15)14-11(17)19-13(4,5)6/h9,15H,7-8H2,1-6H3,(H,14,17) |
Standard InChI Key | WFSWHDJTFHDJFE-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)C(CCO)NC(=O)OC(C)(C)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure includes a homoserine backbone () modified at two sites:
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Amino Protection: The Boc group () shields the amine, rendering it inert under basic conditions.
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Carboxyl Protection: The tert-butyl ester () stabilizes the carboxylic acid, preventing unwanted side reactions during peptide elongation .
The IUPAC name, tert-butyl (2S)-2-[(tert-butoxycarbonyl)amino]-4-hydroxybutanoate, reflects these modifications . The stereochemistry is confirmed via NMR and X-ray crystallography, with the chiral center at C2 adopting the S-configuration .
Spectroscopic Characterization
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NMR:
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IR: Strong stretches at 1740 cm (ester C=O) and 1695 cm (Boc C=O).
Synthesis and Purification
Synthetic Routes
The synthesis involves sequential protection of L-homoserine (Figure 1):
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Boc Protection:
L-Homoserine reacts with di-tert-butyl dicarbonate () in tetrahydrofuran (THF) under basic conditions (e.g., ). -
Esterification:
The hydroxyl group is esterified with tert-butanol () using -dicyclohexylcarbodiimide (DCC) as a coupling agent .
Key Reaction Conditions:
Purification and Yield
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Flash Chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexanes (3:7) yields 85–90% purity .
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Recrystallization: Hexane/ethyl acetate mixtures afford crystals with >95% purity .
Applications in Organic Synthesis
Peptide Synthesis
The compound serves as a building block in solid-phase peptide synthesis (SPPS):
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Orthogonal Deprotection:
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Case Study: Used in the synthesis of (S)-N-Boc-5-oxaproline, a proline analog with enhanced conformational rigidity .
Medicinal Chemistry
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Drug Design: Modifications at the α-carbon or side chain improve bioactivity. For example, derivatives show promise as antibiotic potentiators (128-fold potency vs. PAβN) .
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Enzyme Interactions: Acts as a substrate analog for alanine-serine-cysteine transporters (ASCT2), influencing amino acid uptake in cancer cells .
Comparative Analysis with Structural Analogs
Feature | tert-Butyl (tert-butoxycarbonyl)homoserinate | O-Acetyl-L-homoserine | Homoserine Lactones |
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Amino Protection | Boc (acid-labile) | None | Acyl (e.g., hexanoyl) |
Carboxyl Protection | tert-butyl ester (base-stable) | Methyl ester | Cyclic ester (lactone) |
Stability | High under basic conditions | Low | Moderate |
Applications | SPPS, drug design | Bacterial signaling | Quorum sensing |
Future Directions
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